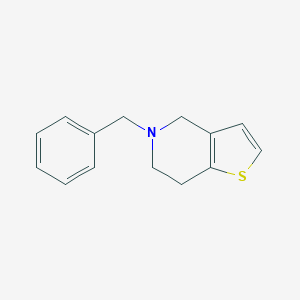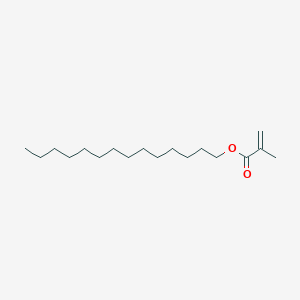
Tetradecyl methacrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methacrylate polymers can be achieved through various polymerization techniques. For instance, the anionic polymerization of methyl methacrylate using a novel metal-free initiator is described, which results in a controlled polymerization process with narrow molecular weight distributions . Another study reports the synthesis of polymethacrylate polymers with appended aluminum(III)-tetraphenylporphyrins, which are evaluated as macromolecular ionophores for sensors . Additionally, the synthesis of poly[4-(1,1,3,3-tetramethylbutyl)phenyl methacrylate] through radical polymerization in solution is detailed, indicating the versatility of methacrylate polymerization methods .
Molecular Structure Analysis
The molecular structure of methacrylates can significantly influence the properties of the resulting polymers. For example, the molecular structures of methacrylates with bulky ester substituents are determined by X-ray diffraction, revealing the influence of molecular conformation on polymer properties . The structure of the polymer can also be affected by the initiator used in the polymerization process, as seen in the study of methyl methacrylate polymerization initiated with various substituted ethanes .
Chemical Reactions Analysis
Methacrylate polymers can undergo various chemical reactions post-polymerization. The papers discuss the polymerization kinetics of different methacrylate esters and the formation of polymers with specific functionalities . The reactivity of the methacrylate group allows for the incorporation of functional groups that can be used in applications such as sensors .
Physical and Chemical Properties Analysis
The physical and chemical properties of methacrylate polymers are closely related to their synthesis and molecular structure. The dynamic mechanical properties and morphology of polymers can be tailored by controlling the polymerization conditions, such as the pH during the polymerization of tetraethoxysilane in poly(methyl methacrylate) . The physicochemical properties of poly[4-(1,1,3,3-tetramethylbutyl)phenyl methacrylate] indicate a high rigidity in the polymer chain, which is attributed to the bulky side groups . The polymerization of tetrahydrofurfuryl methacrylate in microemulsions results in monodisperse microlatex particles with specific molecular weights and particle sizes .
Applications De Recherche Scientifique
Specific Scientific Field
Chemical Engineering and Energy Technology
Summary of the Application
Tetradecyl methacrylate is used in the synthesis of methacrylate-based terpolymer additives for diesel and biodiesel fuel. These additives improve the fuel’s properties at low temperatures .
Methods of Application or Experimental Procedures
The additives are synthesized with different amounts of short-chain (methyl and benzyl) and long-chain (dodecyl and octadecyl) methacrylate comonomers. The crystallization behavior of the additives and the formulations with diesel and biodiesel is observed by differential scanning calorimetry (DSC) and optical microscopy with polarization .
Results or Outcomes
The presence of additives influenced the size and number of wax crystals at low temperatures. Standard ASTM D5950 tests for pour point (PP) showed a large improvement in formulations with additives. In formulations with diesel, the addition of additives improved the PP value of diesel from −18 °C to −45 °C and in B10 diesel/biodiesel formulations from −18 °C to −54 °C .
Application in Polymer Characterization
Specific Scientific Field
Polymer Science and Analytical Chemistry
Summary of the Application
Tetradecyl methacrylate is used in the formation of polymers. The composition and relative abundance of the pyrolysis products are characteristic for a given polymer and their determination allows the identification of materials that cannot be determined otherwise .
Methods of Application or Experimental Procedures
Analytical Pyrolysis technique hyphenated to GC/MS is used to obtain structural information of macromolecules by GC/MS analysis of their thermal degradation products in the absence of oxygen .
Results or Outcomes
Py-GC/MS is a practical, cost-effective, reliable, and flexible alternative for increasingly complex sample analyses, and can be used to analyze different kind of samples for a diversity of fields including industrial research, microbiology, forensic science, and environmental analysis .
Application in Biodiesel Blends
Specific Scientific Field
Renewable Energy and Chemical Engineering
Summary of the Application
Tetradecyl methacrylate is used in the synthesis of methacrylate-hydroxyethyl methacrylate copolymers, which serve as pour point depressants (PPDs) for biodiesel blends .
Methods of Application or Experimental Procedures
A series of methacrylate-hydroxyethyl methacrylate copolymers with different molar ratios were synthesized. These copolymers were then combined with poly alpha olefin (PAO) and ethylene vinyl acetate copolymer (EVA) in different mass ratios to obtain higher-efficiency PPDs .
Results or Outcomes
The addition of these PPDs improved the cold flow properties of biodiesel blends. For example, when the weight ratio of C14MC-HEMA (9:1) to PAO was 5:1, the solid point (SP) and cold filter point (CFPP) of B20 (20 vol% biodiesel + 80 vol% diesel) decreased by 18 °C and 14 °C respectively at 1000 ppm .
Application in Polymer Synthesis
Specific Scientific Field
Summary of the Application
Tetradecyl methacrylate is used in the synthesis of well-defined graft-copolymers of poly(2-ethyl-2-oxazoline)methacrylate macro-monomer (PEtOxMM), n-butyl methacrylate, and n-lauryl methacrylate .
Methods of Application or Experimental Procedures
These graft-copolymers were synthesized via the grafting-through method .
Results or Outcomes
The effect of composition on the thermal properties and solution behavior of these graft-copolymers was investigated .
Application in Photopolymerization
Specific Scientific Field
Polymer Science and Material Engineering
Summary of the Application
Tetradecyl methacrylate is used in the formation of polymeric photocrosslinked networks. These networks are of particular interest in the design of materials with targeted characteristics .
Methods of Application or Experimental Procedures
Light-sensitive moieties, such as methacrylates, are grafted onto polymeric chains. After photochemical reactions, materials with multiple applications are provided via photopolymerization .
Results or Outcomes
The photopolymerizable urethane–methacrylate sequences attached to free hydroxyl units of cellulose acetate chains in various proportions. The influence of the cellulosic material structure on the double bond conversion degree was studied .
Application in Lubricating Additives
Specific Scientific Field
Summary of the Application
Tetradecyl methacrylate is used in the synthesis of poly(long-chain α-olefin-co-acrylates) as multifunctional additives for lubricating base oils .
Methods of Application or Experimental Procedures
The alkyl acrylates and α-olefins are taken in a 1:1 molar ratio, and the different polymers are synthesized in a solvent-free medium by the free radical polymerization using benzoyl peroxide (BPO) as initiator .
Results or Outcomes
The synthesized polymeric additives are miscible with base oils excellently, and they do not change the density of base oil and depress the pour point of the base oils .
Safety And Hazards
Orientations Futures
Tetradecyl methacrylate is used in the synthesis of methacrylate-based terpolymer additives for diesel and biodiesel fuel, which is a promising area of research . The synthesized additives improve the properties of these fuels at low temperatures . Future research may focus on optimizing the synthesis process and exploring other potential applications of Tetradecyl methacrylate.
Propriétés
IUPAC Name |
tetradecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17(2)3/h2,4-16H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHWSYYKQKSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30525-99-6 | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9027491 | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
147-154 °C at 0.093 kPa | |
| Record name | TETRADECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00018 [mmHg], 0.00018 mm Hg @ 25 °C /Estimated/ | |
| Record name | Tetradecyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7346 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRADECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tetradecyl methacrylate | |
CAS RN |
2549-53-3 | |
| Record name | Tetradecyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, tetradecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64043KD67R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRADECYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5885 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



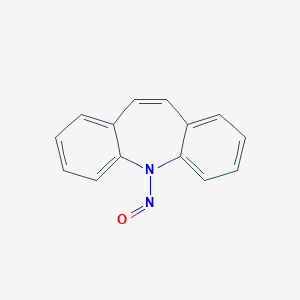
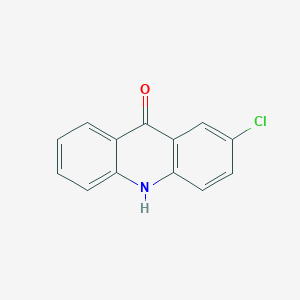
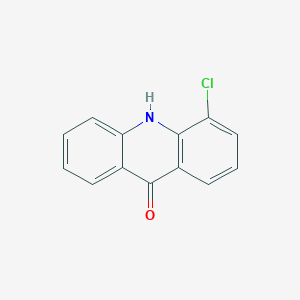
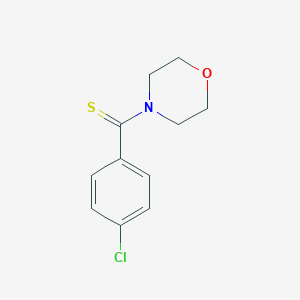
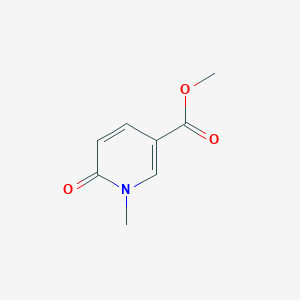
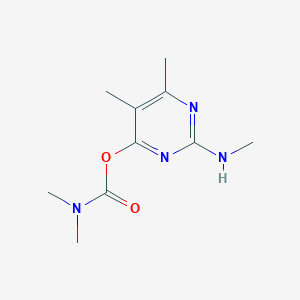
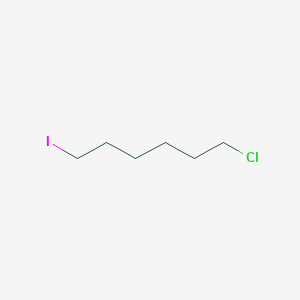
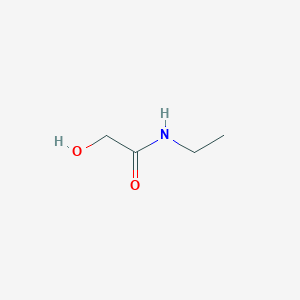
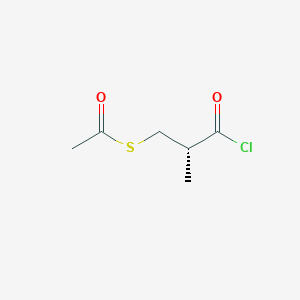
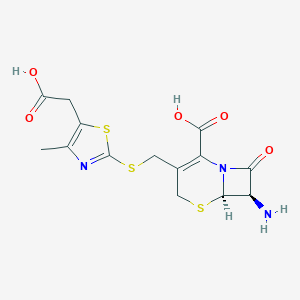
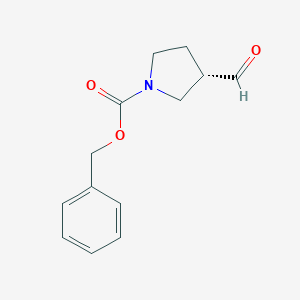
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)

